molecular formula C17H15NO6 B5712846 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid

5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid

Cat. No. B5712846
M. Wt: 329.30 g/mol
InChI Key: YQEYRQAGQXIDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid, also known as MAIA, is a chemical compound that has gained significant attention in scientific research. It is a derivative of isophthalic acid and is commonly used in the field of medicinal chemistry.

Scientific Research Applications

5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, this compound has been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.

Mechanism of Action

The mechanism of action of 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This compound has also been shown to have antioxidant activity, which may contribute to its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid in lab experiments include its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

For research involving 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid include the development of this compound derivatives and investigation of its potential as an anti-cancer agent in combination with other drugs.

Synthesis Methods

The synthesis of 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid involves the reaction of isophthalic acid with 2-methoxyphenylacetic acid and thionyl chloride. The reaction results in the formation of this compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

5-[[2-(2-methoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-24-14-5-3-2-4-10(14)9-15(19)18-13-7-11(16(20)21)6-12(8-13)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEYRQAGQXIDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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